molecular formula C11H12N2O2 B6257895 3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea CAS No. 69922-04-9

3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea

Katalognummer: B6257895
CAS-Nummer: 69922-04-9
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: CXSJDWWAFALWCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea is an organic compound with a unique structure that combines a phenyl group, a methyl group, and a prop-2-yn-1-yloxy group attached to a urea backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea typically involves the reaction of 3-methyl-1-phenylurea with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide at room temperature until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group can form covalent bonds with target molecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-methyl-1-phenylurea: Lacks the prop-2-yn-1-yloxy group, resulting in different chemical properties and reactivity.

    1-phenyl-3-(prop-2-yn-1-yloxy)urea: Similar structure but without the methyl group, affecting its biological activity and applications.

    3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)thiourea:

Uniqueness

3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

69922-04-9

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

1-methyl-3-phenyl-1-prop-2-ynoxyurea

InChI

InChI=1S/C11H12N2O2/c1-3-9-15-13(2)11(14)12-10-7-5-4-6-8-10/h1,4-8H,9H2,2H3,(H,12,14)

InChI-Schlüssel

CXSJDWWAFALWCH-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)NC1=CC=CC=C1)OCC#C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.